molecular formula C10H7BrN2O B6614328 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one CAS No. 13979-00-5

2-(4-bromophenyl)-2,3-dihydropyridazin-3-one

Cat. No. B6614328
CAS RN: 13979-00-5
M. Wt: 251.08 g/mol
InChI Key: CZZZQYXJZMZUMC-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2,3-dihydropyridazin-3-one, also known as 4-bromo-2,3-dihydropyridazin-3-one, is a heterocyclic compound that is widely used in scientific research. It is a highly versatile compound that has been used in many different fields, from medicinal chemistry to biochemistry.

Scientific Research Applications

2-(4-bromophenyl)-2,3-dihydropyridazin-3-one has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, to investigate the role of metal ions in biological processes, and to develop new drugs. It has also been used in the synthesis of a variety of other heterocyclic compounds, such as pyridazinones and pyridazinones derivatives.

Mechanism of Action

2-(4-bromophenyl)-2,3-dihydropyridazin-3-one acts as an inhibitor of several enzymes, including cytochrome P450 enzymes and monoamine oxidase. It also acts as an agonist of the dopamine D2 receptor, which is involved in the regulation of mood and behavior. In addition, it has been shown to interact with the serotonin transporter, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
2-(4-bromophenyl)-2,3-dihydropyridazin-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, it has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to have anti-inflammatory and anti-cancer effects in cell culture studies.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-2,3-dihydropyridazin-3-one has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also highly soluble in aqueous solutions and can be easily synthesized in high yields. However, it is important to note that the compound can be toxic to some cells and organisms, and should be used with caution in laboratory experiments.

Future Directions

In the future, 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one could be used to further study the role of metal ions in biological processes, as well as the role of dopamine D2 receptor in the regulation of mood and behavior. It could also be used to develop novel drugs for the treatment of depression, anxiety, and other neurological disorders. In addition, it could be used to synthesize a variety of other heterocyclic compounds, such as pyridazinones and pyridazinones derivatives. Finally, it could be used to further investigate the biochemical and physiological effects of this compound.

Synthesis Methods

2-(4-bromophenyl)-2,3-dihydropyridazin-3-one is most commonly synthesized through the reaction of 4-bromophenol and 2,3-dihydropyridazin-3-one in the presence of an acid catalyst. This reaction is carried out in aqueous solution at room temperature, and typically yields a product with a purity of 96-98%. The reaction can be further optimized by varying the reaction conditions, such as the amount of catalyst, temperature, and reaction time.

properties

IUPAC Name

2-(4-bromophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZZQYXJZMZUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13979-00-5
Record name 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one
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